molecular formula C7H6F2IN B13033119 3-(Difluoromethyl)-2-iodoaniline CAS No. 1261454-56-1

3-(Difluoromethyl)-2-iodoaniline

Cat. No.: B13033119
CAS No.: 1261454-56-1
M. Wt: 269.03 g/mol
InChI Key: BUFKUAQUTWWXNO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-iodoaniline is an organic compound characterized by the presence of difluoromethyl and iodine substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoaniline typically involves the introduction of difluoromethyl and iodine groups onto an aniline ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the iodine group can be added through electrophilic iodination .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-iodoaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. Additionally, the iodine group can participate in halogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)-2-iodoaniline is unique due to the combination of difluoromethyl and iodine substituents on an aniline ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1261454-56-1

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

3-(difluoromethyl)-2-iodoaniline

InChI

InChI=1S/C7H6F2IN/c8-7(9)4-2-1-3-5(11)6(4)10/h1-3,7H,11H2

InChI Key

BUFKUAQUTWWXNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)I)C(F)F

Origin of Product

United States

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